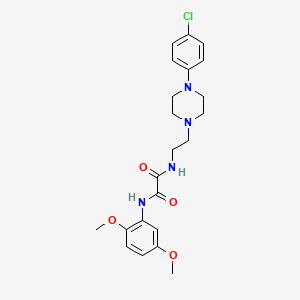
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide, also known as L-741,626, is a selective and potent 5-HT1A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia.
科学的研究の応用
Molecular Interactions and Pharmacological Effects
The compound has been studied for its molecular interactions with cannabinoid receptors, where it acts as a potent and selective antagonist. This research provides insights into its binding mechanisms and the development of pharmacophore models for receptor ligands (Shim et al., 2002).
Antimicrobial and Anti-Proliferative Activities
Another area of research involves the synthesis and evaluation of N-Mannich bases derived from 1,3,4-oxadiazole, which exhibit significant antimicrobial and anti-proliferative activities against various cancer cell lines. These studies indicate the potential of related compounds in developing new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
Synthesis and Biological Activity
Research into the synthesis of related compounds, such as 2-(4-substituted-1-piperazinyl)benzimidazoles, highlights their potential as H1-antihistaminic agents. This illustrates the broader applicability of such structures in developing new pharmacological agents (Iemura et al., 1986).
Catalytic Activity in Chemical Synthesis
The compound and its derivatives are also explored for their role in enhancing catalytic activities in chemical syntheses, such as Cu-catalyzed coupling reactions. This research underscores the importance of such compounds in facilitating complex chemical reactions, leading to the efficient synthesis of pharmaceutically relevant molecules (Bhunia et al., 2017).
Mechanistic Studies in Cancer Research
Mechanistic studies of related compounds reveal their potential in inducing apoptosis in cancer cells and inhibiting tumor growth, demonstrating the compound's significance in cancer research and therapy (Lee et al., 2013).
作用機序
Target of Action
The primary target of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially modulating its function.
Pharmacokinetics
It is known that the compound issoluble in DMSO , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Given its potent and selective action on the D4 dopamine receptor , it is likely to modulate neuronal activity in regions of the brain where this receptor is expressed.
特性
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c1-30-18-7-8-20(31-2)19(15-18)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)17-5-3-16(23)4-6-17/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRYXIODFXOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B2522647.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522651.png)

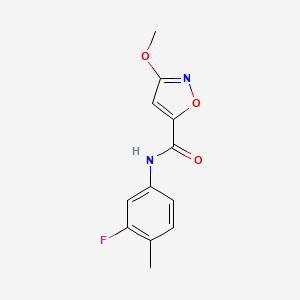
![2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2522657.png)
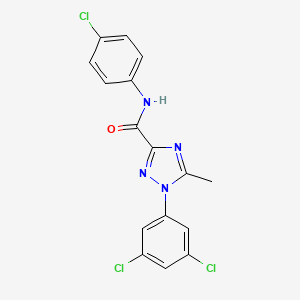

![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)
![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)
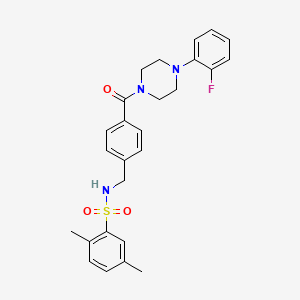
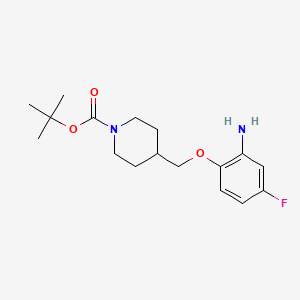
![(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522668.png)

